N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine
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Overview
Description
N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine is a compound that features a thiophene ring substituted with a methyl group at the 5-position and an oxetane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with oxetan-3-amine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves the formation of a Schiff base intermediate, which is then reduced to yield the final amine compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base intermediate can be reduced to form the amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The primary amine.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-((5-Methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine: A Schiff base with similar structural features.
(5-Methylthiophen-2-yl)methylamine: Another amine derivative with a different substitution pattern.
Uniqueness
N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine is unique due to the presence of both a thiophene ring and an oxetane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)4-10-8-5-11-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
ZJHGBDWDCQGWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2COC2 |
Origin of Product |
United States |
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